molecular formula C21H23N3O4S B2690523 ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 896680-03-8

ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2690523
CAS No.: 896680-03-8
M. Wt: 413.49
InChI Key: RVWOIVRKOSERMQ-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a cyano group, an isopropoxybenzamido group, and a dihydrothieno[2,3-c]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a β-ketoester.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Amidation Reaction: The isopropoxybenzamido group can be introduced through an amidation reaction involving 4-isopropoxybenzoic acid and the thienopyridine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: A well-known antiplatelet agent with a similar thienopyridine core.

    Prasugrel: Another antiplatelet drug with structural similarities.

    Ticlopidine: An older thienopyridine derivative used as an antiplatelet agent.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and applications compared to these other compounds.

Biological Activity

Chemical Structure

The compound can be represented by the following structural formula:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

Physical Properties

  • Molecular Weight : 320.42 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.

Ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibits its biological activity primarily through modulation of specific biochemical pathways. The thienopyridine structure is known to interact with various receptors and enzymes, influencing cellular signaling pathways.

  • Antiplatelet Activity : Similar to other thienopyridines like clopidogrel, this compound may inhibit platelet aggregation by blocking ADP receptors on platelets.
  • Anticancer Properties : Preliminary studies suggest that derivatives of thienopyridines can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that the compound significantly reduced the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound exhibited anti-inflammatory properties in animal models, reducing markers such as TNF-α and IL-6.

Study 1: Anticancer Efficacy

A study published in Cancer Letters investigated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound.

Study 2: Platelet Aggregation Inhibition

Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited ADP-induced platelet aggregation in vitro. The study compared its efficacy to established antiplatelet agents and found it to have comparable potency.

StudyFindings
Cancer Letters (2024)Reduced proliferation in breast cancer cells; increased apoptosis
Smith et al. (2023)Inhibited ADP-induced platelet aggregation; comparable to clopidogrel

Properties

IUPAC Name

ethyl 3-cyano-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-4-27-21(26)24-10-9-16-17(11-22)20(29-18(16)12-24)23-19(25)14-5-7-15(8-6-14)28-13(2)3/h5-8,13H,4,9-10,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOIVRKOSERMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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